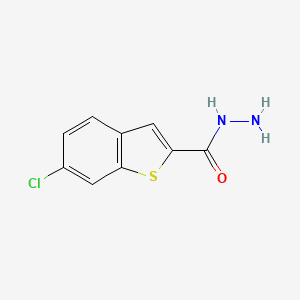

6-Chloro-1-benzothiophene-2-carbohydrazide

Overview

Description

6-Chloro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 6-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-benzothiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-1-benzothiophene-2-carbohydrazide has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and antimicrobial activities.

Case Study: Antimicrobial Activity

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited significant antibacterial activity against E. coli and S. aureus, as well as antifungal activity against A. niger and A. flavus. The compounds were evaluated using the cup plate method, showing promising results at a concentration of 1 mg/mL .

Material Science

In material science, this compound is utilized for developing specialized polymers and materials due to its unique chemical properties. Its incorporation into materials can enhance their electrical and thermal stability.

Applications in Electronics

Research indicates that derivatives of benzothiophene compounds contribute to advancements in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural modifications provided by compounds like this compound can lead to improved charge transport properties .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic properties and potential applications in catalysis.

Metal Complex Formation

The synthesis of metal-ligand complexes with this compound has shown that it can coordinate with metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes have been characterized using techniques like IR spectroscopy, NMR, and X-ray diffraction, revealing diverse geometries (octahedral for some metals and tetrahedral for others) .

Biological Research

Beyond its pharmaceutical implications, this compound is also significant in biological studies aimed at understanding disease mechanisms.

Mechanistic Studies

Research involving this compound has contributed to insights into various biological pathways, potentially leading to new therapeutic strategies against diseases such as cancer and infections .

Environmental Applications

Emerging studies have begun to explore the environmental applications of this compound, particularly its role in remediation processes.

Pollutant Degradation

Preliminary investigations suggest that derivatives of benzothiophene compounds could be used in environmental cleanup efforts by facilitating the breakdown of pollutants through chemical reactions .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory and antimicrobial drugs | Significant antibacterial activity demonstrated |

| Material Science | Development of specialized polymers for electronics | Enhancements in charge transport properties |

| Coordination Chemistry | Formation of metal-ligand complexes | Diverse geometries observed in metal complexes |

| Biological Research | Studies on disease mechanisms | Insights into potential therapeutic strategies |

| Environmental | Potential use in pollutant degradation | Initial findings suggest efficacy in remediation |

Mechanism of Action

The mechanism of action of 6-Chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-1-benzothiophene-2-carboxylic acid

- 6-Chloro-1-benzothiophene-2-amine

- 6-Chloro-1-benzothiophene-2-thiol

Uniqueness

6-Chloro-1-benzothiophene-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbohydrazide group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for pharmaceutical research .

Biological Activity

6-Chloro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a benzothiophene core and a carbohydrazide functional group, has been investigated for various pharmacological effects, particularly its anti-inflammatory and antimicrobial properties.

- Molecular Formula : C₉H₈ClN₃S

- Molecular Weight : Approximately 227.69 g/mol

- Structural Features : The compound features a chloro substituent at the 6-position of the benzothiophene ring and a carbohydrazide group at the 2-position, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. For instance, one study highlighted its ability to block the NF-κB signaling pathway, which is pivotal in inflammatory responses .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated notable activity against Staphylococcus aureus , including drug-resistant strains. The minimum inhibitory concentration (MIC) was found to be as low as 4 µg/mL, indicating strong antimicrobial potential without significant cytotoxicity on normal human cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-κB, leading to reduced expression of inflammatory mediators.

- Direct Antimicrobial Action : The structural features allow it to interact with bacterial cell membranes or specific targets within microbial cells.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various benzothiophene derivatives, including this compound. The findings indicated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, researchers synthesized a series of benzothiophene derivatives and tested them against multiple bacterial strains. The study concluded that this compound exhibited superior activity against resistant strains of bacteria compared to other derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Bromo-1-benzothiophene-2-carbohydrazide | Bromo substituent at position 6 | Investigated for anti-inflammatory effects |

| 4-Bromo-3-chloro-1-benzothiophene-2-carbohydrazide | Chloro substituent at position 3 | Antimicrobial and anticancer activities |

| 5-Bromo-1-benzothiophene-2-carbohydrazide | Bromo substituent at position 5 | Potential antifungal properties |

| This compound | Chloro substituent instead of bromo | Investigated for anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 6-chloro-1-benzothiophene-2-carboxylic acid derivatives with hydrazine. For example, hydrazine solution (50%) is added to a reaction mixture containing 6-chloro-2-aminobenzothiazole in ethanol, followed by controlled warming and purification via recrystallization (methanol) . Optimization involves adjusting stoichiometry (e.g., hydrazine molar ratio), solvent selection (ethanol or methanol for solubility), and reaction time (1–3 hours) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N–H stretching at ~3200 cm⁻¹) and confirms hydrazide formation .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm). Methoxy or chloro substituents show distinct shifts .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can purity and crystallinity of the compound be assessed during synthesis?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol to remove impurities; monitor melting points (e.g., 225–226°C for metal complexes) .

- HPLC : Reverse-phase chromatography (methanol/water gradients) achieves >95% purity, critical for biological assays .

Advanced Research Questions

Q. What coordination chemistry is observed when this compound forms complexes with transition metals?

- Methodological Answer : The ligand acts as a tridentate ONO donor, binding via carbonyl oxygen, hydrazinic nitrogen, and phenolic oxygen (if substituted). Octahedral geometry is common for Cu(II), Co(II), and Ni(II), confirmed by magnetic susceptibility (μeff = 1.7–2.2 BM) and electronic spectra (d-d transitions at 500–600 nm). Tetrahedral geometry for Zn(II) and Hg(II) is inferred from ESR and XRD data .

Q. How can structure-activity relationship (SAR) studies be designed for benzothiophene carbohydrazide derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., 3-chloro, 6-methoxy) to modulate electronic effects. Use POCl₃-mediated cyclization to form thiadiazoles .

- Bioactivity Assays : Screen against bacterial (e.g., E. coli, S. aureus) and fungal (A. niger) strains via MIC assays. Correlate substituent electronegativity with activity; chloro groups enhance membrane penetration .

Q. How should researchers address contradictory data in spectral or bioactivity results?

- Methodological Answer :

- Triangulation : Cross-validate using multiple techniques (e.g., NMR + XRD for structure confirmation) .

- Statistical Analysis : Apply ANOVA to biological replicates; consider solvent polarity or crystal polymorphism as variability sources .

Q. What advanced thermal analysis methods elucidate stability and decomposition pathways?

- Methodological Answer :

- TGA/DSC : Track mass loss steps (e.g., ligand decomposition at 200–300°C) and endothermic/exothermic events. Calculate activation energy via Kissinger method .

Q. Which in vitro models are suitable for evaluating the antimicrobial mechanism of action?

- Methodological Answer :

- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .

- Membrane Permeability Tests : Use fluorescent dyes (e.g., propidium iodide) to assess cell wall disruption .

Properties

IUPAC Name |

6-chloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-2-1-5-3-8(9(13)12-11)14-7(5)4-6/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXBFDUSQOVCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652734 | |

| Record name | 6-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87999-22-2 | |

| Record name | 6-Chloro-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.